![molecular formula C7H4N2O3S B3071878 4-Nitrobenzo[D]oxazole-2-thiol CAS No. 101495-34-5](/img/structure/B3071878.png)

4-Nitrobenzo[D]oxazole-2-thiol

Vue d'ensemble

Description

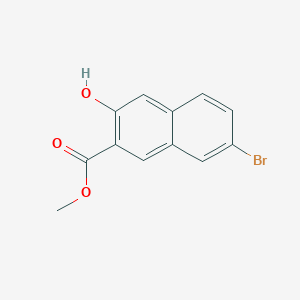

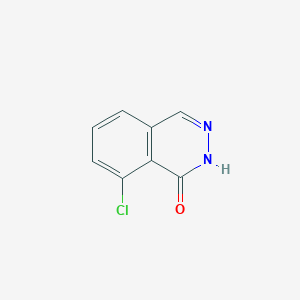

“4-Nitrobenzo[D]oxazole-2-thiol” is a chemical compound with the empirical formula C7H4N2O3S . It is a derivative of benzoxazole, a type of heterocyclic compound containing a benzene-fused oxazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” involves a benzoxazole ring with a nitro group (-NO2) and a thiol group (-SH) attached. The exact positions of these groups on the benzoxazole ring can vary .Applications De Recherche Scientifique

Thiol-Quantification in Enzyme Assays

4-Nitrobenzo[D]oxazole-2-thiol, along with related compounds, is extensively used in thiol-quantification enzyme assays. These assays are crucial for the study of enzymes such as acetyl- and butyrylcholinesterase. For instance, Maeda et al. (2005) highlighted the use of 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to traditional chromogenic probes in these assays, offering more practicality for high-throughput drug screening programs (Maeda et al., 2005).

Antibacterial Activity

Compounds derived from this compound have been investigated for their antibacterial properties. Aziz‐ur‐Rehman et al. (2013) synthesized a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and found significant antibacterial activity against various bacteria (Aziz‐ur‐Rehman et al., 2013).

Novel Synthetic Approaches

Innovative synthetic methodologies involving this compound have been explored. Chanda et al. (2012) described a microwave-assisted approach to synthesize highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, indicating potential applications in drug discovery programs (Chanda et al., 2012).

Antimicrobial Agents Synthesis

This compound and its derivatives are also used in synthesizing novel antimicrobial agents. Upmanyu et al. (2011) synthesized a series of triazoles with antimicrobial properties starting from 4-nitrobenzoic acid, illustrating the utility of these compounds in medicinal chemistry (Upmanyu et al., 2011).

Mercury Sensing

This compound plays a role in the development of sensors for detecting heavy metals. Ruan et al. (2011) used a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound as a selective sensor for Hg2+ in aqueous solutions, showcasing its potential in environmental monitoring (Ruan et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as benzo[d]thiazole-2-thiol derivatives, have been found to act as potent selective lasb quorum sensing inhibitors of gram-negative bacteria . This suggests that 4-Nitrobenzo[D]oxazole-2-thiol might have similar targets.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been found to inhibit quorum sensing pathways in bacteria . Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate group behaviors .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that this compound might also have antimicrobial effects .

Propriétés

IUPAC Name |

4-nitro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)4-2-1-3-5-6(4)8-7(13)12-5/h1-3H,(H,8,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAAWIBLPPKLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=S)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3071798.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071831.png)

![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)

![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)

![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)

![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3071882.png)

![2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine](/img/structure/B3071890.png)